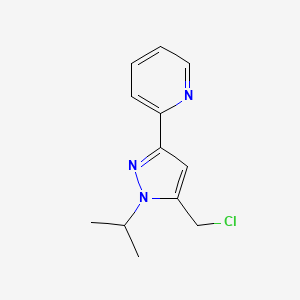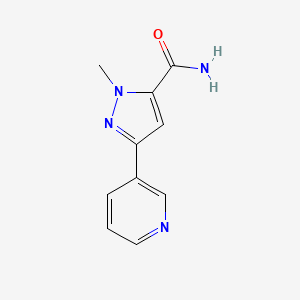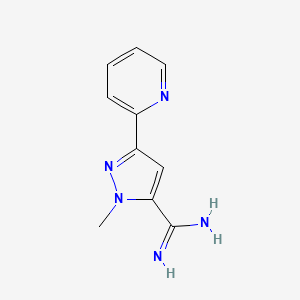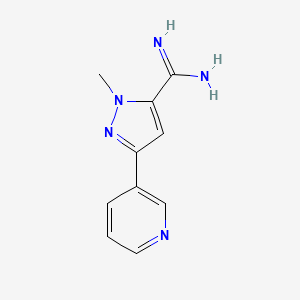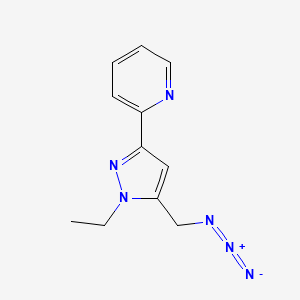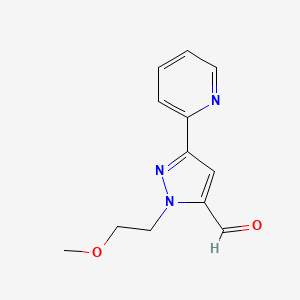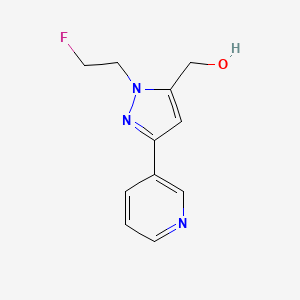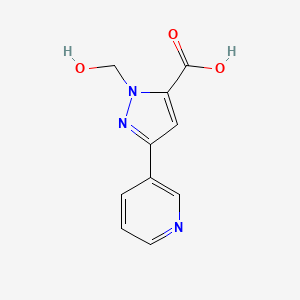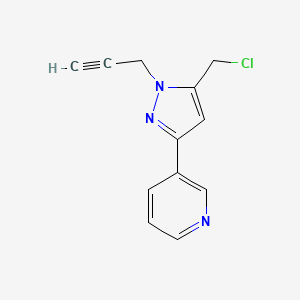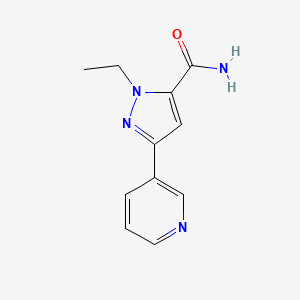
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(4-Bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (BMEPP) is a synthetic compound that has been studied for its potential applications in scientific research and medicine. BMEPP is a heterocyclic compound that belongs to the pyrazole family and is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. It has been used in various studies due to its ability to bind to a variety of proteins and enzymes, as well as its ability to act as a potent inhibitor of several enzymes.
Applications De Recherche Scientifique
Proton Transfer and Photoinduced Reactions
One study delves into the properties of 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which demonstrate the capacity for excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer in complexes with alcoholic partners. These processes are crucial for understanding the photoinduced behaviors of pyrazolyl compounds, which could be relevant for the compound of interest (Vetokhina et al., 2012).
Ligand Synthesis and Characterization
Another facet of research explores the synthesis, separation, and characterization of chelates and intermediates derived from pyrazolyl pyridines, which are instrumental in developing time-resolved fluorescence immunoassays. This research highlights the compound's potential as a bifunctional chelate intermediate, demonstrating its utility in biochemical assay development (Pang Li-hua, 2009).
Coordination Chemistry and Metal Complexes
Studies on the coordination chemistry of pyrazolyl pyridines reveal their ability to form complexes with transition metals, which are of significant interest for their photophysical properties and potential applications in light-emitting devices and catalysis. For example, platinum group metal complexes with pyrazolyl pyridines show promising characteristics for use in OLEDs and as ligands in catalytic processes (Sairem et al., 2012).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds utilizing pyrazolyl pyridines as precursors or intermediates is another area of interest. These compounds, through various chemical reactions, yield novel structures with potential applications in medicinal chemistry, including as antiviral and antifungal agents. The versatility in the synthesis of these heterocyclic compounds underscores the utility of pyrazolyl pyridines in drug discovery and development (Attaby et al., 2006).
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-8-10(12)11(14-15(8)6-7-16)9-4-2-3-5-13-9/h2-5,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPOAUKAJVNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


